N-(cyclooctylideneamino)pyridine-3-carboxamide
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Overview
Description
N-(cyclooctylideneamino)pyridine-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylideneamino)pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with cyclooctylamine in the presence of a condensing agent such as pyridine-3-carboxylic anhydride . The reaction typically occurs under mild conditions, with 4-(dimethylamino)pyridine as an activator .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclooctylideneamino)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclooctylideneamino)pyridine-3-carboxylic acid, while reduction may produce N-(cyclooctylamino)pyridine-3-carboxamide.
Scientific Research Applications
N-(cyclooctylideneamino)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carboxamide moiety.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclooctylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog with similar structural features but lacking the cyclooctylideneamino group.
Indole-3-carboxamide: Another carboxamide derivative with a different heterocyclic core.
Uniqueness
N-(cyclooctylideneamino)pyridine-3-carboxamide is unique due to the presence of the cyclooctylideneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carboxamide derivatives and may contribute to its specific applications and mechanisms of action.
Properties
IUPAC Name |
N-(cyclooctylideneamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-7-6-10-15-11-12)17-16-13-8-4-2-1-3-5-9-13/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVITUJHIVLJBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CN=CC=C2)CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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